molecular formula C15H12BrNO B3268196 7-(Benzyloxy)-4-bromo-1H-indole CAS No. 476622-92-1

7-(Benzyloxy)-4-bromo-1H-indole

Cat. No.: B3268196
CAS No.: 476622-92-1
M. Wt: 302.16 g/mol
InChI Key: HWDMSYHNPIYTJF-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-4-bromo-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The addition of a benzyloxy group at the 7th position and a bromine atom at the 4th position of the indole ring enhances its chemical properties, making it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Benzyloxy)-4-bromo-1H-indole typically involves several steps:

    Starting Material: The synthesis begins with the preparation of 4-bromoindole.

    Benzyloxy Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction. This involves the reaction of 4-bromoindole with benzyl alcohol in the presence of a base such as sodium hydride or potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

7-(Benzyloxy)-4-bromo-1H-indole undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated indole.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR) under basic conditions.

Major Products

    Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction of the bromine atom yields 7-(Benzyloxy)-1H-indole.

    Substitution: Substitution reactions yield various functionalized indole derivatives depending on the nucleophile used.

Scientific Research Applications

7-(Benzyloxy)-4-bromo-1H-indole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: It is used in the study of biological pathways and as a probe for enzyme activity.

    Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-(Benzyloxy)-4-bromo-1H-indole involves its interaction with specific molecular targets:

    Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways, such as those involved in cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Benzyloxy)-4-bromo-1H-indole is unique due to the presence of both the benzyloxy group and the bromine atom, which confer distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

4-bromo-7-phenylmethoxy-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO/c16-13-6-7-14(15-12(13)8-9-17-15)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDMSYHNPIYTJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C3C(=C(C=C2)Br)C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501295354
Record name 4-Bromo-7-(phenylmethoxy)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501295354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476622-92-1
Record name 4-Bromo-7-(phenylmethoxy)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=476622-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-7-(phenylmethoxy)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501295354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-[-2-(3-Benzyloxy-6-bromo-2-nitro-phenyl)-vinyl]-pyrrolidine (10 g, 24.8 mmol; Intermediate 82) suspended in HOAc (25 mL) was added to a boiling mixture of iron (4.15 g, 74.4 mmol) in HOAc. After 2 h boiling TLC indicated that no starting material is left. The reaction mixture was filtered while still warm. The residue was evaporated and dissolved in toluene. The toluene slurry was applied to a silica column and eluted with toluene/hexane 1/1. Obtained 3.1 g. MS (ESI+) for C15H12BrNO m/z 302, 304 (M+H)+.
Name
1-[-2-(3-Benzyloxy-6-bromo-2-nitro-phenyl)-vinyl]-pyrrolidine
Quantity
10 g
Type
reactant
Reaction Step One
Name
Intermediate 82
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
4.15 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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